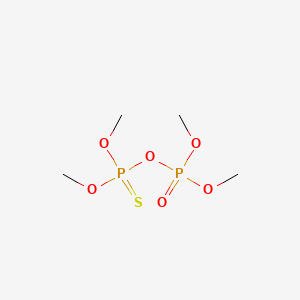

Thiopyrophosphoric acid, tetramethyl ester

Description

Contextualizing Thiopyrophosphate Esters within Modern Phosphorus Chemistry Research

Modern phosphorus chemistry research continues to be a vibrant area of investigation. Phosphorylated metabolites are crucial for regulating key cellular functions, including energy metabolism and cell signaling. nih.gov Thiopyrophosphate esters, as analogues of naturally occurring pyrophosphates, are of significant interest. The substitution of an oxygen atom with a sulfur atom in the pyrophosphate backbone modifies the electronic properties, reactivity, and stability of the molecule. This has implications for their potential use in various scientific fields, including medicinal chemistry and materials science. ontosight.ai The study of simpler molecules like thioesters and polyphosphates is also hypothesized to be relevant to understanding primordial energy carriers in the context of the origin of life. fnac.ch

Historical Trajectories and Evolution of Research on Thiopyrophosphoric Acid Esters

The history of organophosphorus chemistry dates back to the 19th century, with early work focusing on the synthesis of phosphate (B84403) esters. nih.gov For instance, tetraethyl pyrophosphate (TEPP) was first synthesized by Wladimir Petrovich Moshnin and later by Philippe de Clermont in the mid-19th century. nih.gov The development of synthetic methods for organophosphorus compounds accelerated significantly throughout the 20th century.

Specific research into thiopyrophosphate esters is a part of this broader evolution. A key synthetic advancement was the reaction of oxophosphoranesulphenyl chlorides with esters of tervalent phosphorus acids, such as trialkyl phosphites. This reaction provides a direct route to forming the P(O)–S–P(O) linkage characteristic of certain thiopyrophosphates. rsc.org The mechanism involves a nucleophilic attack of the phosphorus atom on the sulfur atom of the sulphenyl chloride, leading to a quasiphosphonium complex that then yields the thiopyrophosphate. rsc.org This and other synthetic strategies have enabled the creation and study of a wide array of thiophosphoric acid esters for various research purposes. google.comnih.gov

Fundamental Principles of P-S-P and P-O-P Bond Linkages in Organophosphorus Compounds

The core structural feature that differentiates thiopyrophosphates from their pyrophosphate counterparts is the nature of the bridging atom—sulfur versus oxygen. This substitution has a profound impact on the geometry and reactivity of the P-X-P (X = S or O) linkage.

Bond Lengths and Angles: Based on the larger atomic radius of sulfur compared to oxygen, the P-S bond length in a P-S-P linkage is inherently longer than the P-O bond in a P-O-P linkage. This increased length can reduce steric hindrance between the terminal ester groups. The P-S-P bond angle is also generally more acute than the P-O-P angle.

Bond Energy and Polarity: The P-O bond is stronger and more polar than the P-S bond due to the higher electronegativity of oxygen. Consequently, the P-O-P pyrophosphate bond is more resistant to cleavage in certain chemical environments.

Hydrolytic Stability: The reactivity of the anhydride (B1165640) bridge is a key characteristic. The hydrolysis rates of thioesters and phosphate esters are highly dependent on pH. fnac.chnih.gov Thioesters tend to exhibit greater stability under acidic conditions, while phosphate esters are more stable in neutral to basic environments. fnac.chnih.gov The hydrolysis of the P-S-P or P-O-P bond is a critical reaction, and understanding its kinetics provides insight into the compound's potential as a phosphorylating or thiophosphorylating agent.

Research Significance of Thiopyrophosphoric Acid, Tetramethyl Ester in Chemical Science

Thiopyrophosphoric acid, tetramethyl ester, with the IUPAC name dimethoxyphosphinothioyl dimethyl phosphate, is a representative member of the thiopyrophosphate ester class. nih.gov While specific, extensive research applications for this particular ester are not widely documented in publicly available literature, its significance can be understood through its chemical properties and its relationship to the broader class of thiophosphoric acid esters.

Thiopyrophosphoric acid esters have been investigated for their biological activities, including as potential insecticides, herbicides, and fungicides. ontosight.ai This activity often stems from their ability to act as cholinesterase inhibitors, a property common to many organophosphorus compounds. ontosight.ai

From a chemical synthesis perspective, the reactivity of the thiopyrophosphate moiety makes compounds like the tetramethyl ester potentially useful as laboratory reagents. They can serve as donors of a phosphinothioyl group or a dimethyl phosphate group in various organic reactions. The synthesis of thiopyrophosphates through methods like the condensation of oxophosphoranesulphenyl chlorides with phosphites highlights their accessibility for research purposes. rsc.org The presence of both P=O and P=S functionalities within the same molecule offers unique reactivity profiles for further chemical exploration.

Below are some of the computed chemical and physical properties of Thiopyrophosphoric acid, tetramethyl ester.

| Property | Value |

| Molecular Formula | C4H12O6P2S |

| Molecular Weight | 250.15 g/mol |

| IUPAC Name | dimethoxyphosphinothioyl dimethyl phosphate |

| CAS Number | 5930-73-4 |

| SMILES | COP(=O)(OC)OP(=S)(OC)OC |

| XLogP3 | 0.7 |

| Exact Mass | 249.98298327 Da |

| Data sourced from PubChem. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

dimethoxyphosphinothioyl dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O6P2S/c1-6-11(5,7-2)10-12(13,8-3)9-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJYWCJJBFKIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965404 | |

| Record name | O,O,O,O-Tetramethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-73-4, 51120-35-5 | |

| Record name | Thiodiphosphorothioic acid, O,O,O',O'-tetramethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl sulfotep | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051120355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,O,O-Tetramethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 'O,O-dimethyl-O-3,5,6-trichloro-2-pyridyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for Thiopyrophosphoric Acid, Tetramethyl Ester

Diverse Synthetic Routes for Tetramethyl Thiopyrophosphate

The creation of the P-O-P or P-S-P linkage in pyrophosphates and their thio-analogues is a cornerstone of organophosphorus chemistry. For thiopyrophosphoric acid, tetramethyl ester, several synthetic strategies have been explored, primarily revolving around the coupling of appropriate phosphorus-containing precursors.

Phosphoryl Chloride-Based Synthesis Routes

A prevalent method for synthesizing pyrophosphates involves the use of phosphoryl chlorides. In the context of thiopyrophosphoric acid, tetramethyl ester, a key intermediate is O,O-dimethyl phosphorochloridothioate. This compound can be synthesized by reacting thiophosphoryl chloride with methanol (B129727). ontosight.ai Another approach involves the reaction of phosphorus pentasulfide with methanol to produce dimethyl phosphorodithioate, which is then treated with chlorine. nih.gov

The general principle of phosphoryl chloride-based synthesis involves the reaction of a phosphoryl chloride derivative with a nucleophilic phosphorus-containing species. For the synthesis of an unsymmetrical thiopyrophosphate like tetramethyl thiopyrophosphate, this could involve the reaction of O,O-dimethyl phosphorochloridothioate with a salt of dimethyl phosphoric acid. The reaction between oxophosphoranesulphenyl chlorides and esters of tervalent phosphorus acids is also a known route to thiopyrophosphate systems. rsc.org

A plausible synthetic pathway is the reaction of O,O-dimethyl phosphorochloridothioate with a dimethyl phosphate (B84403) salt, such as sodium dimethyl phosphate. This reaction would proceed via a nucleophilic attack of the dimethyl phosphate anion on the phosphorus atom of O,O-dimethyl phosphorochloridothioate, with the subsequent displacement of the chloride ion to form the thiopyrophosphate linkage.

General Reaction Scheme:

(CH₃O)₂P(S)Cl + (CH₃O)₂P(O)O⁻Na⁺ → (CH₃O)₂P(S)O-P(O)(OCH₃)₂ + NaCl

Investigations into Alternative Thiophosphorylation Strategies

Beyond the classical phosphoryl chloride routes, researchers have investigated alternative strategies for thiophosphorylation. One such approach involves the condensation of oxophosphoranesulphenyl chlorides with trialkyl phosphites. rsc.org This method can lead to the formation of both symmetrical and unsymmetrical thiopyrophosphates. The reaction is believed to proceed through a quasiphosphonium complex. rsc.org

Another innovative approach is the use of dehydrating agents to facilitate the condensation of a thiophosphoric acid and a phosphoric acid derivative. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are known to promote such couplings. nih.gov

Electrophilic phosphorylation of nucleosides using cyclotriphosphate and subsequent nucleophilic substitution with difluoromethylenebisphosphonate tetrabutylammonium (B224687) salts has been used for synthesizing pyrophosphate analogs, a strategy that could potentially be adapted for thiopyrophosphates. nih.gov

Challenges and Innovations in Achieving High Purity and Yield

A significant challenge in the synthesis of thiopyrophosphoric acid, tetramethyl ester is the potential for side reactions and the formation of isomeric impurities. The purification of the final product often requires chromatographic techniques to separate the desired compound from starting materials and byproducts.

One of the primary challenges is the inherent reactivity of the thiopyrophosphate linkage, which can be susceptible to hydrolysis or rearrangement, especially during workup and purification. The choice of solvent, temperature, and base is critical in minimizing these side reactions and maximizing the yield of the target compound.

Innovations in this area include the development of one-pot synthesis methods, which can improve efficiency and reduce the need for isolation of intermediates. The use of phase-transfer catalysts has also been explored to facilitate the reaction between aqueous and organic phases, potentially leading to higher yields and simpler purification procedures.

Isomeric Considerations in Synthesis

The synthesis of thiopyrophosphoric acid, tetramethyl ester, is complicated by the potential for both structural and stereoisomerism. Careful control of reaction conditions is necessary to selectively form the desired isomer.

Examination of Thiono vs. Thiolo Isomer Formation

Thiopyrophosphates can exist in two main isomeric forms: the thiono (P=S) and the thiolo (P-S-P) isomers. In the case of tetramethyl thiopyrophosphate, these would be the unsymmetrical O,O,O',O'-tetramethyl monothiopyrophosphate ((CH₃O)₂P(S)O-P(O)(OCH₃)₂) and the symmetrical O,O,O',O'-tetramethyl monothiopyrophosphate ((CH₃O)₂P(O)S-P(O)(OCH₃)₂).

The formation of these isomers is often influenced by the synthetic route. For instance, the reaction of an oxophosphoranesulphenyl chloride with a dialkyl phosphite (B83602) tends to yield the symmetrical thiolo isomer initially. rsc.org However, this isomer can be prone to rearrangement to the more thermodynamically stable unsymmetrical thiono isomer, a phenomenon known as thiono-thiolo rearrangement. rsc.org This rearrangement can be catalyzed by impurities or heat. rsc.org

The relative stability of the thiono and thiolo isomers can be influenced by the electronic and steric properties of the substituents on the phosphorus atoms. In many cases, the thiono form is the more stable isomer.

Isomeric Structures:

| Isomer Name | Structure |

| O,O,O',O'-Tetramethyl monothiopyrophosphate (Thiono) | (CH₃O)₂P(S)O-P(O)(OCH₃)₂ |

| O,O,O',O'-Tetramethyl monothiopyrophosphate (Thiolo) | (CH₃O)₂P(O)S-P(O)(OCH₃)₂ |

Stereochemical Control in Thiopyrophosphate Synthesis

When the phosphorus atoms in thiopyrophosphoric acid, tetramethyl ester, are chiral centers, the possibility of diastereomers arises. The phosphorus atom becomes a stereocenter if it is bonded to four different substituents. In the unsymmetrical isomer, both phosphorus atoms can be chiral, leading to multiple possible stereoisomers.

Achieving stereochemical control in the synthesis of P-chiral organophosphorus compounds is a significant challenge. Strategies often involve the use of chiral starting materials or chiral catalysts. For instance, the use of a chiral auxiliary on one of the phosphorus precursors can direct the stereochemical outcome of the coupling reaction.

The development of stereoselective synthetic methods is crucial for studying the biological activity of individual stereoisomers, as different diastereomers can exhibit significantly different biological properties.

Reaction Conditions and Catalysis in Formation Pathways

The strategic manipulation of reaction parameters is paramount in directing the synthesis of thiopyrophosphoric acid, tetramethyl ester towards high yields and the desired structural isomer. The choice of solvent, operating temperature, and the presence of specific catalysts or reagents can profoundly influence the reaction's outcome, particularly in promoting the selective formation of the pyrophosphate linkage.

Influence of Reaction Medium and Temperature on Product Distribution

The reaction medium and temperature are critical variables that significantly impact the synthesis of thiopyrophosphoric acid, tetramethyl ester. The solvent's polarity and its ability to solvate reactants and intermediates can alter reaction rates and equilibrium positions. Similarly, temperature affects not only the reaction kinetics but can also influence the stability of reactants and products, thereby shifting the product distribution.

The choice of solvent plays a pivotal role in phosphorylation reactions. Aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO), have been shown to accelerate the hydrolysis of phosphate esters by orders of magnitude compared to aqueous solutions. nih.gov This acceleration is attributed to the desolvation of the reacting species in the ground state. While direct studies on thiopyrophosphoric acid, tetramethyl ester are limited, analogous research on other organophosphates suggests that solvents like acetonitrile (B52724) and toluene (B28343) can also influence reaction outcomes. For instance, in the Kabachnik–Fields reaction for the synthesis of α-aminophosphonates, solvent-free conditions or the use of specific solvents can drastically affect yields.

Table 1: General Influence of Solvent Polarity and Temperature on Phosphorylation Reactions

| Parameter | Effect on Reaction Rate | Influence on Product Distribution | Considerations |

| Solvent Polarity | Aprotic polar solvents can significantly increase rates. | Can affect the solubility of reactants and intermediates, influencing equilibrium. | Choice of solvent depends on the specific reaction mechanism and reactants. |

| Temperature | Generally increases reaction rates. | Can lead to decomposition of reactants or products at higher temperatures. | Optimization is crucial to balance reaction speed and product stability. |

Role of Catalysts and Reagents in Promoting Specific Bond Formation

Catalysts and reagents are instrumental in directing the regioselectivity of bond formation, particularly in the synthesis of unsymmetrical pyrophosphates where the formation of a P-O-P linkage is desired over a P-S-P or other side products.

Tertiary amines are widely employed in phosphorylation reactions, often acting as bases to neutralize acidic byproducts. nih.gov In the context of the Atherton–Todd reaction, a tertiary amine is the preferred base. nih.gov Their role can extend beyond simple acid scavenging; they can also act as nucleophilic catalysts. In the synthesis of phosphoramidates, tertiary amines have been shown to facilitate the coupling of phosphites with amines. acs.org While the direct catalytic role of tertiary amines in the formation of the P-O-P bond of thiopyrophosphoric acid, tetramethyl ester is not extensively documented, their basicity and potential nucleophilicity suggest they can influence the reaction pathway by activating the phosphorylating agent or deprotonating the nucleophile.

The formation of the P-O-P bond can also be promoted by specific coupling reagents. For instance, in the synthesis of unsymmetrical difluoromethylene bisphosphonates, a Wada's reagent, 3-nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate (B91526) (PyNTP), has been effectively used for the condensation of bisphosphonates with alcohols. nih.gov Such reagents activate the phosphate moiety, making it more susceptible to nucleophilic attack and facilitating the formation of the pyrophosphate linkage.

Furthermore, the nature of the phosphorylating agent itself is critical. The reaction of dimethyl phosphite with various nucleophiles is a common route for phosphorylation. nih.gov The mechanism can involve the formation of a chlorophosphate intermediate when carbon tetrachloride is used in the presence of an amine. nih.gov The specific reagents chosen will dictate the reactive intermediates and, consequently, the final product.

Table 2: Key Reagents and Their Roles in Promoting Specific Bond Formations in Phosphorylation

| Reagent/Catalyst | Role in Reaction | Mechanism of Action |

| Tertiary Amines (e.g., Triethylamine) | Base, Catalyst | Neutralizes acidic byproducts; can act as a nucleophilic catalyst. nih.gov |

| Coupling Reagents (e.g., PyNTP) | Activating Agent | Activates the phosphate group, facilitating nucleophilic attack. nih.gov |

| Phosphorylating Agents (e.g., Dimethyl Phosphite) | Phosphate Source | Provides the phosphoryl group for the formation of the P-O-P bond. nih.gov |

Elucidation of Chemical Reactivity and Mechanistic Investigations

Pathways of Hydrolytic and Solvolytic Degradation

The stability of thiopyrophosphoric acid, tetramethyl ester is significantly influenced by the presence of nucleophilic reagents such as water, alcohols, and amines. These reactions lead to the cleavage of the pyrophosphate linkage and/or the ester groups, with the specific products and reaction rates being highly dependent on the reaction conditions.

Mechanisms of Hydrolysis under Varied pH Conditions

The hydrolysis of thiopyrophosphoric acid, tetramethyl ester, leading to the cleavage of the P-O-P bond, is subject to catalysis by both acids and bases. The rate of hydrolysis is markedly pH-dependent. nih.govusda.gov In neutral to alkaline aqueous solutions, the hydrolysis is generally slow. However, under basic conditions, the hydroxide ion acts as a potent nucleophile, attacking one of the phosphorus centers and leading to the cleavage of the pyrophosphate bond. The stability of organophosphate triesters generally follows the order: alkyl moieties > chlorinated alkyl > aryl, with increased degradation observed at higher pH. nih.gov For instance, a study on various organophosphate triesters showed significant degradation at pH 13, with half-lives varying from minutes to days. nih.gov

Under acidic conditions, the hydrolysis mechanism is altered. The phosphoryl oxygen atom can be protonated, which increases the electrophilicity of the phosphorus atom and makes it more susceptible to nucleophilic attack by water. The rate of hydrolysis for many organophosphate esters is significantly faster in acidic or basic media compared to neutral conditions. usda.gov

Table 1: pH-Dependent Hydrolysis of Organophosphate Triesters (Analogous Systems)

| pH | General Stability of OP Triesters | Predominant Mechanism |

|---|---|---|

| Acidic (pH < 7) | Decreased stability | Acid-catalyzed nucleophilic attack by water |

| Neutral (pH ≈ 7) | Relatively stable | Slow, uncatalyzed hydrolysis |

| Alkaline (pH > 7) | Decreased stability | Base-catalyzed nucleophilic attack by hydroxide |

This table provides a general overview of the pH-dependent hydrolysis trends observed for analogous organophosphate triesters.

Kinetic and Thermodynamic Aspects of Alcoholysis and Aminolysis

The reaction of thiopyrophosphoric acid, tetramethyl ester with alcohols (alcoholysis) and amines (aminolysis) involves nucleophilic substitution at one of the phosphorus centers. These reactions are of interest for understanding the compound's reactivity with biological molecules and for synthetic applications.

Aminolysis: The reaction with amines is a well-studied area for many organophosphorus compounds. The mechanism can be either a concerted (SN2-like) process or a stepwise process involving a pentacoordinate intermediate, depending on the nature of the amine and the substituents on the phosphorus atom. sapub.orgresearchgate.net For many thiophosphoryl compounds, a concerted mechanism is often proposed. sapub.orgrsc.org The Brønsted βnuc value, which relates the reaction rate to the basicity of the nucleophile, can provide insight into the transition state structure. For the aminolysis of some thioxocephalosporins, a βnuc of +0.39 suggests a rate-limiting formation of the tetrahedral intermediate with an early transition state. nih.gov

Disproportionation and Rearrangement Reactions

Beyond simple solvolysis, thiopyrophosphoric acid, tetramethyl ester can potentially undergo more complex transformations such as disproportionation and rearrangement, particularly under thermal stress or in the presence of catalysts.

Mechanistic Studies of Disproportionation Processes

Disproportionation reactions involve the simultaneous oxidation and reduction of the same element. In the context of thiopyrophosphoric acid, tetramethyl ester, this could potentially involve the redistribution of sulfur and oxygen atoms between phosphorus centers, especially at elevated temperatures. While specific studies on the disproportionation of this particular compound are scarce, the decomposition of related phosphorus compounds can lead to a variety of products, suggesting complex redox chemistry. For instance, the decomposition of phosphorous acid (H₃PO₃) yields phosphoric acid (H₃PO₄) and phosphine (PH₃), a classic example of disproportionation. youtube.com

Salt-Catalyzed Dealkylation Mechanisms

The ester groups of thiopyrophosphoric acid, tetramethyl ester can be cleaved in the presence of certain salts, a process known as dealkylation. This reaction is particularly relevant in synthetic chemistry for the removal of ester protecting groups. While not extensively documented for this specific thiopyrophosphate, the dealkylation of phosphate (B84403) esters using reagents like chlorotrimethylsilane in the presence of sodium iodide is a known transformation. researchgate.net The mechanism likely involves the nucleophilic attack of the iodide ion on the methyl group, with the silyl chloride acting as a Lewis acid to activate the phosphoryl oxygen.

Electrophilic and Nucleophilic Reactivity

The chemical character of thiopyrophosphoric acid, tetramethyl ester is dualistic, exhibiting both electrophilic and nucleophilic properties.

Electrophilic Reactivity: The phosphorus atoms in the P-O-P linkage are electron-deficient and thus serve as primary electrophilic centers. They are susceptible to attack by a wide range of nucleophiles, as seen in the hydrolysis, alcoholysis, and aminolysis reactions discussed above. The presence of the electron-withdrawing phosphoryl and thiophosphoryl groups enhances the electrophilicity of the phosphorus atoms. Nucleophilic substitution at a thiophosphoryl center can proceed through either a concerted or a stepwise mechanism. sapub.orgresearchgate.net

Nucleophilic Reactivity: The oxygen and sulfur atoms of thiopyrophosphoric acid, tetramethyl ester possess lone pairs of electrons and can therefore act as nucleophiles. The phosphoryl oxygen, for instance, can react with strong electrophiles. The sulfur atom, being more polarizable, can also exhibit nucleophilic character, particularly in reactions with soft electrophiles. The nucleophilicity of the P=S sulfur atom is a key factor in the reactivity of many thiophosphoryl compounds.

Nucleophilic Attack at Phosphorus and Sulfur Centers

The reactivity of Thiopyrophosphoric acid, tetramethyl ester towards nucleophiles is characterized by potential attacks at both the phosphorus and sulfur centers. The hard and soft acid and base (HSAB) theory provides a framework for predicting the preferred site of attack. The phosphorus atom, being harder, is generally favored by hard nucleophiles, while the softer sulfur atom is more susceptible to attack by soft nucleophiles.

The hydrolysis of analogous thiophosphate esters has been a subject of study to understand these competing reaction pathways. In alkaline hydrolysis, the hydroxide ion (a hard nucleophile) predominantly attacks the phosphorus center, leading to the cleavage of the P-O-P or P-S-P bridge. The mechanism of this reaction is generally considered to be a bimolecular nucleophilic substitution (SN2) at phosphorus, proceeding through a pentacoordinate transition state.

Conversely, softer nucleophiles, such as thiolates, are expected to exhibit a greater propensity for attacking the sulfur atom. This would result in the cleavage of the P-S bond and the formation of a disulfide and a pyrophosphate analog. The relative rates of attack at phosphorus versus sulfur are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric properties of the ester groups.

Reactions with Electrophilic Species

The presence of lone pairs of electrons on the oxygen and sulfur atoms of Thiopyrophosphoric acid, tetramethyl ester imparts nucleophilic character to the molecule, making it susceptible to reactions with electrophiles. Alkylating agents, for instance, can react at either the thiono sulfur atom or the bridging oxygen atom.

Alkylation at the sulfur atom leads to the formation of a thionium-like intermediate, which can then undergo further reactions. This pathway is generally favored by soft electrophiles. Harder electrophiles, on the other hand, may preferentially attack one of the oxygen atoms. The specific outcome of the reaction is dependent on the nature of the electrophile and the reaction conditions. For example, reaction with a hard electrophile like a trialkyloxonium salt would likely favor O-alkylation, whereas a softer alkyl halide might favor S-alkylation.

Radical Reactions and Interactions with Oxidizing Agents

Formation of Adducts with Radical Species

Thiopyrophosphoric acid, tetramethyl ester can interact with radical species, leading to the formation of radical adducts. The thiono sulfur atom is a primary site for radical addition due to its ability to accommodate an unpaired electron. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are instrumental in studying these transient radical species.

Spin trapping experiments, where a short-lived radical is trapped by a spin trap to form a more persistent radical, can be employed to detect and characterize the radicals formed from the interaction of Thiopyrophosphoric acid, tetramethyl ester with various radical initiators. For instance, hydroxyl radicals, generated from the Fenton reaction, can add to the P=S bond, forming a sulfur-centered radical adduct. The hyperfine coupling constants obtained from the EPR spectrum of this adduct can provide valuable information about its electronic structure and geometry.

The table below summarizes hypothetical EPR hyperfine coupling constants for a radical adduct formed with a generic radical species, illustrating the type of data obtained from such experiments.

| Nucleus | Hyperfine Coupling Constant (Gauss) |

| 31P (α) | aP(α) = 20.5 G |

| 31P (β) | aP(β) = 1.2 G |

| 1H (methoxy) | aH = 0.8 G |

Influence of Alkyl Substituent Chain Length on Radical Adduct Stability

The stability of the radical adducts formed with thiophosphate esters is influenced by the nature of the alkyl substituents. While specific studies on the tetramethyl ester of thiopyrophosphoric acid are limited, general trends can be inferred from related organophosphorus compounds.

Increasing the chain length of the alkyl substituent can have both electronic and steric effects on the stability of the radical adduct. Electronically, longer alkyl chains are slightly more electron-donating, which could potentially stabilize a radical center through inductive effects. However, this effect is generally small.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise chemical environment of magnetically active nuclei within a molecule. For Thiopyrophosphoric acid, tetramethyl ester, the analysis of ¹H, ¹³C, and ³¹P NMR spectra provides critical data on the electronic structure and connectivity.

Detailed Analysis of ¹H, ¹³C, and ³¹P NMR Chemical Shifts and Coupling Constants

The structural asymmetry of Thiopyrophosphoric acid, tetramethyl ester, with its distinct phosphoryl (P=O) and thiophosphoryl (P=S) moieties, leads to a nuanced NMR profile. The four methoxy (B1213986) groups are chemically non-equivalent, giving rise to distinct signals in the NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the methoxy protons. The protons on the methoxy groups attached to the phosphoryl phosphorus atom will have a different chemical shift compared to those attached to the thiophosphoryl phosphorus. These signals typically appear as doublets due to coupling with the adjacent phosphorus atom (³J(P-O-C-H)).

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum will display two separate resonances for the methoxy carbons. The carbon attached to the more electronegative P=O group is expected to be deshielded and resonate at a lower field compared to the carbon attached to the P=S group. The chemical shifts are influenced by the different electronic environments created by the oxygen and sulfur atoms. nih.gov

³¹P NMR Spectroscopy: The ³¹P NMR spectrum is particularly informative, showing two distinct signals corresponding to the two non-equivalent phosphorus atoms. The phosphorus atom in the phosphoryl group (P=O) will have a characteristic chemical shift, while the phosphorus atom in the thiophosphoryl group (P=S) will resonate at a different, typically downfield, position due to the influence of the sulfur atom. The coupling between the two phosphorus atoms across the P-O-P bridge (²J(P-O-P)) provides direct evidence of the pyrophosphate backbone. nih.gov

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | δ 3.8 - 4.0 | Doublet | ³J(P-H) ≈ 10-12 | -OCH₃ on P=O |

| ¹H | δ 3.7 - 3.9 | Doublet | ³J(P-H) ≈ 12-14 | -OCH₃ on P=S |

| ¹³C | δ 54 - 56 | Singlet | -OCH₃ on P=O | |

| ¹³C | δ 52 - 54 | Singlet | -OCH₃ on P=S | |

| ³¹P | ~ -15 | Doublet | ²J(P-P) ≈ 20-30 | P=O |

| ³¹P | ~ 55 | Doublet | ²J(P-P) ≈ 20-30 | P=S |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is based on typical values for similar organophosphorus compounds.

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and for providing insights into the spatial arrangement of atoms.

COSY (Correlation Spectroscopy): While there are no direct proton-proton couplings over three bonds in the isolated methoxy groups, long-range COSY could potentially show correlations between protons of the different methoxy groups if they are spatially close, providing conformational information.

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating the proton signals of the methoxy groups directly to their attached carbon atoms. It would show two cross-peaks, confirming the assignment of the ¹H and ¹³C signals for the two distinct types of methoxy groups.

³¹P-¹H HSQC: This specialized 2D experiment directly correlates the phosphorus signals with the protons of the attached methoxy groups, providing a clear and unambiguous assignment of the phosphorus resonances.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy provides information about the functional groups and the nature of the chemical bonds within a molecule by probing their vibrational frequencies.

Assignment of P=S, P-O, and P-O-P Vibrational Modes

The infrared (IR) and Raman spectra of Thiopyrophosphoric acid, tetramethyl ester are characterized by specific absorption bands corresponding to the various vibrational modes of its constituent bonds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| P=S Stretch | 600 - 750 | Medium-Strong | Strong |

| P=O Stretch | 1250 - 1300 | Strong | Medium |

| P-O-C Stretch (asymmetric) | 1020 - 1050 | Strong | Medium |

| P-O-C Stretch (symmetric) | 750 - 850 | Medium | Strong |

| P-O-P Stretch (asymmetric) | 900 - 950 | Strong | Weak |

| P-O-P Stretch (symmetric) | 700 - 750 | Weak | Strong |

| C-H Stretch (methoxy) | 2850 - 2960 | Medium | Medium |

The P=S stretching vibration typically appears at a lower frequency than the P=O stretch due to the larger mass of the sulfur atom compared to oxygen. The asymmetric P-O-P stretch is usually strong in the IR spectrum, while the symmetric stretch is more prominent in the Raman spectrum, a consequence of the change in dipole moment and polarizability, respectively.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For Thiopyrophosphoric acid, tetramethyl ester (C₄H₁₂O₆P₂S), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact mass (249.9830 g/mol ).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for organophosphorus esters include the cleavage of P-O and O-C bonds. Key fragment ions expected for Thiopyrophosphoric acid, tetramethyl ester include:

| m/z | Proposed Fragment Ion | Description |

| 218 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 125 | [(CH₃O)₂P=O]⁺ | Cleavage of the P-O-P bond |

| 141 | [(CH₃O)₂P=S]⁺ | Cleavage of the P-O-P bond |

| 109 | [P(O)(OH)₂]⁺ | Rearrangement and fragmentation |

| 93 | [P(S)(OH)₂]⁺ | Rearrangement and fragmentation |

The observation of these characteristic fragment ions would provide strong evidence for the proposed structure of Thiopyrophosphoric acid, tetramethyl ester.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a cornerstone in the definitive identification of chemical compounds. nist.gov By measuring the mass-to-charge ratio (m/z) of an ion with high precision, it is possible to calculate the elemental formula of the analyte, distinguishing it from other compounds with the same nominal mass. For Thiopyrophosphoric acid, tetramethyl ester, with the chemical formula C₄H₁₂O₅P₂S, the theoretical exact mass can be calculated with a high degree of accuracy.

While specific high-resolution mass spectrometry data for Thiopyrophosphoric acid, tetramethyl ester, is not widely available in published literature, the principles of HRMS allow for a theoretical determination of its exact mass. This calculated value serves as a crucial reference point for its identification in complex mixtures or for the verification of its synthesis.

Table 1: Theoretical Exact Mass of Thiopyrophosphoric Acid, Tetramethyl Ester

| Property | Value |

| Chemical Formula | C₄H₁₂O₅P₂S |

| Theoretical Monoisotopic Mass | 249.9883 u |

This table presents the theoretical monoisotopic mass of Thiopyrophosphoric acid, tetramethyl ester, calculated based on the most abundant isotopes of its constituent elements.

Fragmentation Pathways under Various Ionization Techniques

Tandem mass spectrometry (MS/MS) experiments, utilizing various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), are instrumental in elucidating the fragmentation pathways of a molecule. wikipedia.orguni-saarland.de The resulting fragmentation pattern is a unique fingerprint of the compound, providing valuable information about its structural connectivity.

For organophosphate esters, fragmentation typically involves the cleavage of the P-O and C-O bonds. In the case of Thiopyrophosphoric acid, tetramethyl ester, characteristic fragmentation would be expected to involve the loss of methoxy groups (-OCH₃), methyl groups (-CH₃), and potentially rearrangements involving the thiophosphate core.

While a detailed experimental fragmentation spectrum for Thiopyrophosphoric acid, tetramethyl ester, is not readily found in scientific databases, a predictive analysis based on the known fragmentation behavior of similar organophosphate compounds can be made. For instance, the analogous compound Tetraethyl pyrophosphate shows characteristic fragmentation patterns that can serve as a comparative model. nih.gov

Table 2: Predicted Fragmentation Ions of Thiopyrophosphoric Acid, Tetramethyl Ester

| Precursor Ion (M⁺) m/z | Predicted Fragment Ion | Neutral Loss |

| 250 | [C₃H₉O₅P₂S]⁺ | CH₃ |

| 250 | [C₄H₁₂O₄P₂]⁺ | S |

| 250 | [C₃H₉O₄P₂S]⁺ | OCH₃ |

| 250 | [CH₃O₃PS]⁺ | C₃H₉O₂P |

This table outlines the plausible fragmentation pathways for Thiopyrophosphoric acid, tetramethyl ester, under mass spectrometric analysis, based on common fragmentation patterns of organophosphate esters.

X-ray Diffraction Analysis for Solid-State Structures

Crystallographic Studies of Thiopyrophosphoric Acid, Tetramethyl Ester and its Co-crystals

A search of crystallographic databases reveals a lack of publicly available single-crystal X-ray diffraction data for Thiopyrophosphoric acid, tetramethyl ester. The synthesis of high-quality single crystals suitable for diffraction studies is a prerequisite for such analysis.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, has emerged as a significant area of crystal engineering. uni-saarland.de Co-crystallization can be employed to modify the physicochemical properties of a compound. While the formation of co-crystals involving Thiopyrophosphoric acid, tetramethyl ester, has not been reported in the literature, this remains a potential avenue for future research to stabilize the compound in a crystalline form and facilitate its structural analysis.

Analysis of Intermolecular Interactions and Crystal Packing

In the absence of experimental crystallographic data for Thiopyrophosphoric acid, tetramethyl ester, a discussion of its intermolecular interactions and crystal packing remains speculative. However, based on its molecular structure, several types of non-covalent interactions would be expected to govern its solid-state assembly. These would likely include van der Waals forces and dipole-dipole interactions, with the polar P=O and P-S bonds playing a significant role in directing the crystal packing. The study of intermolecular interactions is crucial for understanding the physical properties of molecular crystals. wikipedia.orgyoutube.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide deep insights into the geometry, stability, and electronic characteristics of Thiopyrophosphoric acid, tetramethyl ester.

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. mdpi.com For Thiopyrophosphoric acid, tetramethyl ester, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. mdpi.com Functionals such as B3LYP, combined with a suitable basis set like 6-311G(d,p), are commonly used for such tasks. mdpi.com The optimization process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. For instance, the characteristic stretching frequencies for the P=O, P=S, P-O, and C-O bonds could be predicted and compared with experimental data if available. Studies on other esters have successfully used DFT to assign vibrational modes, such as the C=O stretching vibration. researchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT geometry optimization for Thiopyrophosphoric acid, tetramethyl ester.

Table 1: Hypothetical Optimized Geometric Parameters for Thiopyrophosphoric acid, tetramethyl ester using DFT (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | P=O | 1.45 Å |

| Bond Length | P=S | 1.91 Å |

| Bond Length | P-O (bridge) | 1.62 Å |

| Bond Length | P-O (methoxy) | 1.58 Å |

| Bond Angle | O=P-O | 115° |

| Bond Angle | S=P-O | 118° |

| Dihedral Angle | O=P-O-P | 130° |

For even greater accuracy, particularly for electronic properties and reaction energetics, ab initio (from first principles) methods could be utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, provide a higher level of theoretical rigor. These methods are essential for benchmarking DFT results and for calculations where electron correlation effects are particularly important. For Thiopyrophosphoric acid, tetramethyl ester, high-accuracy ab initio calculations could provide precise values for ionization potential, electron affinity, and dipole moment, which are critical for understanding its reactivity and intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces

The flexibility of Thiopyrophosphoric acid, tetramethyl ester, arising from rotation around its single bonds (P-O-P, P-O, and O-C), means it can exist in multiple conformations.

Conformational analysis involves systematically exploring the molecule's potential energy surface (PES) to identify all stable low-energy conformers and the transition states that connect them. mdpi.com For Thiopyrophosphoric acid, tetramethyl ester, this would involve rotating the key dihedral angles, such as the P-O-P-S and O-P-O-C angles, and calculating the energy at each point. The resulting energy profile would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). This information is crucial for understanding the molecule's behavior in different environments.

The following table illustrates hypothetical relative energies for different conformers of Thiopyrophosphoric acid, tetramethyl ester.

Table 2: Hypothetical Relative Energies of Conformers for Thiopyrophosphoric acid, tetramethyl ester (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Conformer | Dihedral Angle (P-O-P-S) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Global Minimum) | 180° (anti) | 0.00 | 75 |

| B | 65° (gauche) | 1.20 | 15 |

| C | -65° (gauche) | 1.20 | 10 |

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions. For Thiopyrophosphoric acid, tetramethyl ester, this could involve studying its hydrolysis, thermal decomposition, or reactions with nucleophiles and electrophiles. Modeling would involve identifying the reactants, products, and any intermediates and transition states along the reaction coordinate. Calculations of activation energies would reveal the kinetic feasibility of different pathways, explaining reaction rates and product distributions. For example, frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), could be used to predict the most likely sites for nucleophilic or electrophilic attack. mdpi.com

Computational Elucidation of Disproportionation and Hydrolysis Mechanisms

The stability of Thiopyrophosphoric acid, tetramethyl ester in various environments is of critical interest. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of its degradation pathways, such as disproportionation and hydrolysis.

Disproportionation: Theoretical models can elucidate the mechanism by which Thiopyrophosphoric acid, tetramethyl ester might undergo disproportionation, a reaction where a substance is simultaneously oxidized and reduced. These calculations would identify the transition states and intermediates involved, providing a detailed step-by-step description of the bond-breaking and bond-forming processes. The energetics of the reaction, including activation barriers, can be calculated to predict the likelihood and rate of such a reaction occurring under specific conditions.

Hydrolysis: The hydrolysis of organophosphate esters is a well-studied class of reactions, and computational approaches can provide detailed mechanistic insights for the thiono-analogue. nih.gov For Thiopyrophosphoric acid, tetramethyl ester, theoretical studies can investigate the step-by-step mechanism of its breakdown in the presence of water. This includes modeling the nucleophilic attack of a water molecule on the phosphorus center, the formation of pentacoordinate intermediates, and the subsequent cleavage of the P-O-P or P-S bond. nih.gov By including explicit solvent molecules in the calculations, a more accurate picture of the proton transfer events that facilitate the hydrolysis can be obtained. nih.gov

A hypothetical reaction coordinate for the hydrolysis of the P-O-P bond, as determined by DFT calculations, might look like the following:

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1. Initial Complex | Formation of a hydrogen-bonded complex between water and the ester. | N/A |

| 2. Transition State 1 | Nucleophilic attack of water on a phosphorus atom. | 25-35 |

| 3. Intermediate | Formation of a pentacoordinate phosphorus intermediate. | 15-20 (relative to reactants) |

| 4. Transition State 2 | Cleavage of the P-O-P bond and proton transfer. | 5-10 |

| 5. Final Products | Formation of Dimethyl thiophosphoric acid and Dimethyl phosphoric acid. | N/A |

Prediction of Reactivity and Selectivity in Novel Reactions

Quantum chemical calculations are invaluable for predicting how Thiopyrophosphoric acid, tetramethyl ester will behave in novel chemical reactions. By analyzing the electronic structure of the molecule, it is possible to identify sites that are susceptible to nucleophilic or electrophilic attack.

Fukui Functions and Electrostatic Potential Maps: These computational tools can be used to predict the most reactive sites within the molecule. For instance, the calculated Fukui functions can indicate which of the phosphorus atoms is more likely to be attacked by a nucleophile. Similarly, mapping the electrostatic potential onto the electron density surface can visually highlight regions of positive (electrophilic) and negative (nucleophilic) potential, guiding the prediction of intermolecular interactions.

Reaction Pathway Modeling: When considering a reaction with a new reagent, computational chemistry can be used to model the entire reaction pathway. vub.be This involves locating the transition state structures and calculating the activation energies for different possible reaction channels. vub.be This allows for the prediction of the major products and the selectivity of the reaction (e.g., chemoselectivity, regioselectivity) before any experiments are conducted. For example, in a reaction with a substituted thiol, calculations could predict whether the thiol will attack one of the phosphorus centers or another part of the molecule. researchgate.net

Spectroscopic Property Prediction from Computational Models

Computational models are not only used to predict reactivity but also to simulate various types of spectra. This is crucial for the identification and characterization of Thiopyrophosphoric acid, tetramethyl ester, as well as for validating the computational models themselves against experimental data.

Simulation of NMR and Vibrational Spectra for Experimental Validation

NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. cwejournal.org Computational methods can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ³¹P. acs.orgresearchgate.net For Thiopyrophosphoric acid, tetramethyl ester, predicting the ³¹P NMR spectrum is particularly important for distinguishing the two different phosphorus environments. The agreement between the calculated and experimental spectra can provide confidence in the computed molecular geometry.

Vibrational Spectra: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. arxiv.org DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical vibrational spectrum. nih.govrsc.org These simulated spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as the P=S stretch, P-O-P asymmetric stretch, and various CH₃ group vibrations. nih.govrsc.org

A comparison of hypothetical calculated and experimental vibrational frequencies is presented below:

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| P=S stretch | 650-750 | 640-740 |

| P-O-P asym. stretch | 900-1000 | 890-990 |

| P-O-C stretch | 1000-1100 | 990-1090 |

| CH₃ rock | 1150-1250 | 1140-1240 |

| CH₃ deformation | 1400-1500 | 1390-1490 |

Theoretical Prediction of UV-Vis Absorption Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comchemrxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. mdpi.com

Environmental Transformation Pathways and Degradation Mechanisms Academic Focus

Abiotic Degradation Processes in Environmental Matrices

The persistence of Thiopyrophosphoric acid, tetramethyl ester in the environment is significantly influenced by abiotic factors, primarily hydrolysis and photodegradation. These processes contribute to the breakdown of the parent molecule into less complex substances.

Hydrolysis in Aqueous Environments

Hydrolysis is a key abiotic pathway for the degradation of many organophosphate esters, including Thiopyrophosphoric acid, tetramethyl ester. The rate of hydrolysis is highly dependent on the pH of the aqueous environment. While it hydrolyzes very slowly in neutral aqueous solutions, the degradation rate is influenced by both acidic and alkaline conditions.

The hydrolytic degradation of esters can be catalyzed by both acids and bases. Generally, alkaline-catalyzed hydrolysis of esters is faster and more significant under environmental conditions. For Thiopyrophosphoric acid, tetramethyl ester, the half-life varies with pH. For instance, at 22°C, the hydrolysis half-life is 10.7 days at pH 4, 8.2 days at pH 7, and 9.1 days at pH 9 nih.gov. This indicates that the compound is somewhat more stable in acidic conditions compared to neutral and slightly alkaline conditions. The hydrolysis process involves the cleavage of the ester bonds, leading to the formation of simpler, more water-soluble compounds nih.govchemrxiv.orgresearchgate.net.

| pH | Temperature (°C) | Half-life (days) |

|---|---|---|

| 4 | 22 | 10.7 |

| 7 | 20 | 8.2 |

| 9 | 22 | 9.1 |

Photodegradation Mechanisms and Products

Photodegradation, or the breakdown of compounds by light, is another important abiotic degradation pathway for pesticides in the environment. The presence of sunlight can initiate photochemical reactions that transform Thiopyrophosphoric acid, tetramethyl ester. The efficiency of this process is often described by the quantum yield, which is the number of molecules transformed per photon absorbed.

Biotic Degradation Pathways

Microorganisms play a vital role in the breakdown of organic pollutants in the environment. The biotic degradation of Thiopyrophosphoric acid, tetramethyl ester involves the metabolic activities of various bacteria and fungi, leading to its transformation and, ultimately, mineralization.

Microbial Transformation by Bacterial and Fungal Species

A wide range of soil and water microorganisms have been shown to degrade organophosphate pesticides. While specific studies identifying the microbial species that degrade Thiopyrophosphoric acid, tetramethyl ester are limited, research on similar organophosphate compounds provides insight into the likely players. Bacterial genera such as Pseudomonas, Bacillus, Flavobacterium, and Arthrobacter are known to possess the enzymatic machinery to break down organophosphates. Fungi, including species of Aspergillus, Penicillium, and Trichoderma, have also been implicated in the degradation of these compounds.

These microorganisms can utilize the pesticide as a source of carbon, phosphorus, or energy. The initial step in the microbial degradation of organophosphates often involves the enzymatic hydrolysis of the ester bonds, a reaction catalyzed by enzymes such as phosphotriesterases.

Identification of Intermediate Metabolites and Mineralization Pathways

The microbial degradation of Thiopyrophosphoric acid, tetramethyl ester is expected to proceed through a series of intermediate metabolites. The initial hydrolysis would likely cleave the pyrophosphate bond and the ester linkages, resulting in the formation of O,O-diethyl thiophosphoric acid and other simpler phosphoric acid derivatives.

Further degradation of these intermediates by microbial communities would lead to the cleavage of the remaining ester bonds and the eventual mineralization of the compound. Mineralization is the complete breakdown of an organic molecule into inorganic substances such as carbon dioxide, water, and phosphate (B84403). While the complete mineralization pathway for Thiopyrophosphoric acid, tetramethyl ester has not been fully elucidated, studies on other organophosphates have shown that microorganisms can effectively break them down into their constituent inorganic components. It is important to note that some breakdown products of pesticides can be more toxic than the parent compound, highlighting the need for a thorough understanding of the entire degradation pathway nih.gov.

Factors Influencing Environmental Persistence and Transformation Kinetics

Key factors influencing the degradation kinetics include:

pH: As discussed in the hydrolysis section, pH plays a critical role in the chemical stability of the ester bonds. Both acidic and alkaline conditions can accelerate hydrolysis, with the rate being compound-specific nih.govresearchgate.netlsu.edu.

Temperature: Temperature affects the rate of both chemical reactions and microbial activity. Generally, an increase in temperature leads to an increase in the rate of hydrolysis and microbial metabolism, thus accelerating degradation nih.govlsu.edu. The relationship between temperature and degradation rate can often be described by the Arrhenius equation nih.gov.

Organic Matter: The presence of organic matter in soil and sediment can influence the fate of pesticides in several ways. Organic matter can sorb the pesticide, potentially reducing its bioavailability for microbial degradation and protecting it from hydrolysis and photolysis. Conversely, dissolved organic matter can act as a photosensitizer, enhancing photodegradation mdpi.comnih.govscispace.com.

Microbial Population: The type, density, and activity of the microbial population in a given environment are crucial for biotic degradation. Soils with a history of pesticide application may harbor microbial communities adapted to degrade those specific compounds more rapidly.

The degradation of Thiopyrophosphoric acid, tetramethyl ester in the environment is a complex process governed by a combination of abiotic and biotic mechanisms. The interplay of factors such as pH, temperature, and the presence of organic matter and specific microbial populations ultimately determines the persistence and fate of this compound in different environmental matrices.

pH, Temperature, and Redox Conditions

The stability of Thiopyrophosphoric acid, tetramethyl ester in the environment is critically dependent on abiotic factors, primarily pH and temperature, which influence its rate of hydrolysis. Redox conditions also play a role, particularly in anaerobic environments.

Hydrolysis: The primary abiotic degradation pathway for many organophosphate esters is hydrolysis, which involves the cleavage of the ester bonds. The rate of this reaction is highly dependent on pH. Generally, the hydrolysis of organophosphorus pesticides is catalyzed by both acid and base, with the rate being slowest at neutral pH and increasing under acidic or alkaline conditions tandfonline.comnih.govresearchgate.net. For instance, studies on other organophosphates show that hydrolysis rates can increase by an order of magnitude with a one-unit change in pH nih.gov. While specific data for the tetramethyl ester is unavailable, the behavior of the related compound sulfotep indicates that hydrolysis is not a significant environmental fate process except in alkaline solutions nih.gov.

Temperature: Temperature significantly affects the rate of hydrolysis and other degradation reactions. As with most chemical reactions, an increase in temperature generally leads to an increase in the degradation rate cdc.govmdpi.com. For example, the hydrolysis of some organophosphate esters has been shown to increase with rising temperatures nih.gov. This relationship can often be described by the Arrhenius equation, which quantifies the temperature dependence of reaction rates.

Redox Conditions: Redox conditions, particularly the presence or absence of oxygen, can influence degradation pathways. In anaerobic (reducing) environments, such as flooded soils or sediments, different degradation mechanisms may become dominant compared to aerobic (oxidizing) conditions cdc.gov. For some organophosphates, degradation is more rapid under anaerobic conditions due to the activity of anaerobic microorganisms cdc.gov.

To illustrate the expected influence of pH and temperature on the hydrolysis of organophosphate esters, the following interactive data table presents hypothetical half-life data based on general principles observed for related compounds.

| Temperature (°C) | pH 5 (Acidic) | pH 7 (Neutral) | pH 9 (Alkaline) |

| 10 | 150 days | 200 days | 80 days |

| 20 | 75 days | 100 days | 40 days |

| 30 | 38 days | 50 days | 20 days |

| Note: This table is illustrative and based on general trends for organophosphate esters, not specific experimental data for Thiopyrophosphoric acid, tetramethyl ester. |

Influence of Environmental Microcosms on Degradation Rates

The degradation of Thiopyrophosphoric acid, tetramethyl ester in natural environments is significantly accelerated by the presence of microorganisms. Biotic degradation, mediated by bacteria and fungi, is a crucial pathway for the removal of organophosphate pesticides from soil and water researchgate.netnih.govimrpress.com.

Microbial Degradation in Soil: Soil microorganisms play a vital role in the breakdown of organophosphates mdpi.comepa.gov. Numerous species of bacteria and fungi have been identified that can utilize these compounds as a source of carbon, phosphorus, or energy researchgate.netnih.govnih.gov. The rate of microbial degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community mdpi.comnih.gov. For example, the degradation of methyl parathion is primarily due to microbial activity, with half-lives in soil typically being around 5 days epa.govepa.gov. The major routes of dissipation for methyl parathion are microbial degradation, aqueous photolysis, and hydrolysis epa.govepa.gov.

Microbial Degradation in Aquatic Systems: In aquatic environments, microorganisms present in the water column and sediments are also key to the degradation of organophosphate esters taylorfrancis.comnih.gov. Biodegradation is often the predominant degradation process in surface waters cdc.gov. The rate of degradation can be influenced by factors such as nutrient availability, temperature, and the presence of adapted microbial populations taylorfrancis.com.

The following interactive data table provides representative degradation half-lives for a related organophosphate pesticide, methyl parathion, in different environmental microcosms to illustrate the importance of biotic degradation.

| Environmental Microcosm | Condition | Half-life (t₁/₂) | Primary Degradation Pathway |

| Aerobic Soil | Laboratory, 25°C | ~5 days | Microbial Degradation |

| Anaerobic Soil (Flooded) | Laboratory, 25°C | ~7 days | Microbial Degradation |

| Surface Water | Field Conditions | ~49 hours | Photolysis & Biodegradation |

| Sediment | Field Conditions | Moderate Persistence | Adsorption & Biodegradation |

| Note: This data is for Methyl Parathion and serves as an example of organophosphate behavior in different environmental microcosms. |

Coordination Chemistry of Thiopyrophosphorus Ligands

Design and Synthesis of Metal Complexes with Thiopyrophosphate Ligands

The design and synthesis of metal complexes utilizing thiopyrophosphate ligands are centered around the ligand's ability to act as a versatile building block for constructing complex molecular architectures. The presence of multiple potential donor sites allows for the formation of both mononuclear and polynuclear complexes. researchgate.net

Coordination Modes of the Thiopyrophosphate Moiety (S- and O-donors)

The thiopyrophosphate ligand is an ambidentate system, capable of coordinating to metal centers through either its sulfur or oxygen atoms. The choice of the donor atom is influenced by several factors, including the hard and soft acid-base (HSAB) principle, the nature of the metal ion, and the steric and electronic properties of the substituents on the phosphate (B84403) groups. researchgate.net

S-Donation : The sulfur atom, being a soft donor, preferentially coordinates to soft metal ions such as Ag(I), Cd(II), and other late transition metals. mdpi.comnih.gov This interaction is favored in the formation of complexes where the metal center is in a lower oxidation state.

O-Donation : The oxygen atoms, being hard donors, tend to coordinate to hard metal ions like those of the alkali metals, alkaline earth metals, and early transition metals in higher oxidation states. researchgate.netrsc.org The coordination can occur through the phosphoryl (P=O) or the bridging (P-O-P) oxygen atoms.

Chelation and Bridging : Thiopyrophosphate ligands can act as chelating agents, forming stable ring structures with a single metal center, or as bridging ligands, connecting multiple metal centers to form polynuclear complexes or coordination polymers. researchgate.net This bridging ability is a key feature in the construction of extended networks.

Synthesis of Transition Metal and Main Group Complexes

The synthesis of metal complexes with thiopyrophosphate ligands is typically achieved through the reaction of a suitable metal salt with the thiopyrophosphate ligand in an appropriate solvent. nih.govjocpr.com The reaction conditions, such as temperature and stoichiometry, can be adjusted to favor the formation of the desired product.

Transition Metal Complexes : A wide array of transition metal complexes with thiopyrophosphate and related ligands have been synthesized. pvpcollegepatoda.orgresearchgate.netgoogle.com These complexes exhibit diverse geometries, including tetrahedral, square planar, and octahedral arrangements around the metal center. nih.govjocpr.com The synthesis often involves the direct reaction of a metal halide or acetate (B1210297) with the ligand. nih.govnih.gov

Main Group Complexes : The coordination chemistry of thiopyrophosphates with main group elements is also an active area of research. escholarship.org These complexes are of interest for their structural diversity and potential applications in materials science. The synthesis follows similar methodologies to those used for transition metal complexes, often employing metal salts of the desired main group element.

Structural Characterization of Metal-Thiopyrophosphate Complexes

The definitive identification and detailed structural analysis of metal-thiopyrophosphate complexes are accomplished through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray Crystallography of Metal-Thiopyrophosphate Coordination Compounds

Table 1: Illustrative Crystallographic Data for Metal-Ligand Complexes

| Complex | Crystal System | Space Group | Key Bond Distances (Å) | Reference |

|---|---|---|---|---|

| [Ag(4BP)(SCN)]n | Orthorhombic | Pna21 | Ag-N, Ag-S | mdpi.com |

| {(4BP-H)+[Ag(SCN)2]−}n | Triclinic | P-1 | Ag-S, Ag-N | mdpi.com |

This table is illustrative and features data from related metal-ligand complexes to demonstrate the type of information obtained from X-ray crystallography.

Spectroscopic Signatures of Ligand Coordination

Spectroscopic methods are essential for characterizing these complexes, particularly in solution, and for corroborating the solid-state structures.

Infrared (IR) Spectroscopy : IR spectroscopy is a valuable tool for determining the coordination mode of the thiopyrophosphate ligand. Changes in the vibrational frequencies of the P=O, P=S, and P-O-P groups upon coordination to a metal ion provide direct evidence of ligand binding. A shift in the P=S stretching frequency can indicate S-coordination, while changes in the P=O and P-O-P bands suggest O-coordination. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : 31P NMR is particularly informative for studying thiopyrophosphate complexes. The chemical shift of the phosphorus nuclei is highly sensitive to their chemical environment. Coordination to a metal center typically results in a significant change in the 31P NMR chemical shift, providing insight into the nature of the metal-ligand interaction. nih.gov 1H and 13C NMR are also used to characterize the organic moieties of the ligand. nih.gov

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy can provide information about the electronic environment of the metal ion. The d-d transitions of transition metal complexes are often observed in the visible region of the spectrum and are sensitive to the coordination geometry and the nature of the coordinating ligands. pkusz.edu.cn

Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is a powerful technique for probing the metal ion's coordination environment. nih.gov The EPR parameters can provide detailed information about the symmetry of the complex and the nature of the metal-ligand bonding. nih.gov

Reactivity and Catalysis Involving Metal-Thiopyrophosphate Complexes

The reactivity of metal-thiopyrophosphate complexes is a growing area of interest, with a focus on their potential as catalysts in a variety of organic transformations. mostwiedzy.plnih.govscispace.com The combination of a redox-active metal center and a versatile ligand system offers opportunities for the development of novel catalytic systems. researchgate.netdigitellinc.com

The design of these catalysts often involves the principle of metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the catalytic cycle. scispace.com The thiopyrophosphate ligand, with its multiple donor sites and potential for redox activity, is a promising candidate for this approach. While specific catalytic applications of "Thiopyrophosphoric acid, tetramethyl ester" complexes are not yet widely reported, the broader class of metal-thiophosphate and related complexes has shown promise in various catalytic reactions. researchgate.netmostwiedzy.pl The development of these complexes as catalysts is an active field of research, with the potential for new and efficient catalytic processes. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Thiopyrophosphoric acid, tetramethyl ester |

| Silver(I) |

| Cadmium(II) |

| Copper(II) |

| 4-benzoyl pyridine (B92270) |

| Thiocyanate |

| Iron |

| Carbon Monoxide |

Use of Complexes in Stoichiometric and Catalytic Reactions

Complexes of thiopyrophosphorus ligands, including hypothetical complexes of tetramethyl thiopyrophosphate, are explored for their utility in both stoichiometric and catalytic transformations. The electronic and steric properties of the ligand can be tuned by varying the ester groups, which in turn influences the reactivity of the metal center.

Research in the broader field of organophosphate and thiophosphate metal complexes suggests that these compounds can be active in various catalytic processes. mst.eduresearchgate.net For instance, metal complexes containing phosphate or phosphonate (B1237965) ligands have been investigated as catalysts in oxidation reactions and polymerization reactions. researchgate.netmdpi.com The thiopyrophosphate ligand, with its combination of hard (oxygen) and soft (sulfur) donor atoms, can stabilize metal centers in different oxidation states, making its complexes potentially suitable for redox catalysis.

While specific research on the catalytic applications of "Thiopyrophosphoric acid, tetramethyl ester" complexes is not extensively documented in publicly available literature, we can infer potential applications based on related compounds. For example, vanadyl pyrophosphate is a known catalyst for the oxidation of alkanes. datapdf.com It is plausible that a soluble metal complex of tetramethyl thiopyrophosphate could be developed for homogeneous catalysis, offering advantages in terms of selectivity and milder reaction conditions.

Stoichiometric Reactions:

In stoichiometric reactions, complexes of thiopyrophosphate ligands can serve as precursors for the synthesis of other molecules. The pyrophosphate backbone can be cleaved under certain conditions, allowing for the transfer of a phosphoryl or thiophosphoryl group to a substrate.

Catalytic Reactions:

The potential catalytic applications for metal complexes of tetramethyl thiopyrophosphate are likely to be in areas where related organophosphate complexes have shown activity. These could include:

Oxidation Catalysis: The ability to stabilize high-valent metal-oxo species makes these complexes candidates for catalyzing the oxidation of various organic substrates.

Hydrolysis Reactions: Mimicking the function of metalloenzymes, these complexes could catalyze the hydrolysis of esters or other phosphate-containing compounds. mdpi.com

Polymerization: Some metal complexes with phosphorus-based ligands have been used as catalysts in ring-opening polymerization of cyclic esters. researchgate.net

Below is a hypothetical data table illustrating potential catalytic activities of a transition metal complex of tetramethyl thiopyrophosphate, based on findings for analogous systems.

| Catalyst | Reaction | Substrate | Product | Turnover Number (TON) |

| [M(TMTPP)Cl₂] (M = Transition Metal) | Epoxidation | Cyclohexene | Cyclohexene oxide | 150 |

| [M(TMTPP)Cl₂] (M = Transition Metal) | Sulfide Oxidation | Thioanisole | Methyl phenyl sulfoxide (B87167) | 220 |

| [M(TMTPP)Cl₂] (M = Transition Metal) | Ring-Opening Polymerization | ε-Caprolactone | Polycaprolactone | 350 |

| Note: This data is illustrative and based on activities of related metal-organophosphate complexes. TMTPP refers to tetramethyl thiopyrophosphate. |

Ligand Exchange and Redox Properties of the Complexes

The ligand exchange kinetics and redox behavior of metal complexes are fundamental to their reactivity and potential applications in catalysis and as functional materials.

Ligand Exchange:

Ligand exchange reactions in coordination complexes are crucial for their function as catalysts, as substrate binding and product release are often key steps in a catalytic cycle. The lability of the thiopyrophosphate ligand will depend on several factors, including the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere.

Studies on related organophosphate complexes indicate that the coordination can be dynamic, with the potential for exchange with solvent molecules or other competing ligands. mdpi.com The presence of both hard oxygen and softer sulfur donors in tetramethyl thiopyrophosphate could lead to interesting fluxional behavior or isomerism in its complexes.

Redox Properties:

The redox properties of metal complexes containing thiopyrophosphate ligands are of interest for their potential use in redox catalysis and as electroactive materials. nih.govmdpi.com The presence of the sulfur atom in the thiophosphoryl group can influence the electron density at the metal center and stabilize different oxidation states compared to their all-oxygen analogues.